4-(Difluoromethyl)-1-fluoro-2-nitrobenzene CAS 61324-89-8 properties
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene CAS 61324-89-8 properties
An In-Depth Technical Guide to 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (CAS 61324-89-8): A Key Intermediate for Advanced Drug Discovery
Abstract
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is a strategically important synthetic intermediate, primarily utilized in the fields of medicinal chemistry and drug discovery. Its value is derived from the unique combination of three key functional groups on a benzene scaffold: a difluoromethyl group (-CHF₂), a nitro group (-NO₂), and a fluorine atom (-F). The difluoromethyl group serves as a crucial bioisostere for hydroxyl or thiol moieties, often enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[1][2] Concurrently, the potent electron-withdrawing nitro group activates the ortho-positioned fluorine atom, rendering it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of diverse functionalities. Furthermore, the nitro group itself can be readily reduced to an amine, providing a secondary vector for chemical elaboration. This guide provides a comprehensive overview of the physicochemical properties, synthetic utility, and handling protocols for this versatile building block, aimed at researchers and scientists in pharmaceutical and chemical development.
Physicochemical and Structural Profile
The fundamental properties of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene are summarized below. While extensive experimental data is not publicly available for all properties, its characteristics can be reliably inferred from its structure and data from commercial suppliers.[3]
Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 61324-89-8 | [4][5][6] |
| Molecular Formula | C₇H₄F₃NO₂ | [4][7][8] |
| Molecular Weight | 191.11 g/mol | [8][9] |
| Appearance | Pale-yellow to yellow-brown liquid | [10] |
| Purity | Typically ≥95% | [5][10] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5][6][10] |
| SMILES | O=[O-] | [4][6] |
| InChI Key | ADPIQVYGOJQOFD-UHFFFAOYSA-N |
Predicted Spectroscopic Characteristics
While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic signatures essential for reaction monitoring and quality control.
-
¹H NMR: The spectrum would be characterized by a triplet in the region of 6.5-7.5 ppm for the proton of the -CHF₂ group, due to coupling with the two fluorine atoms. The aromatic protons would appear as complex multiplets between 7.5-8.5 ppm.
-
¹⁹F NMR: Two distinct signals are expected. A signal for the single fluorine atom on the aromatic ring and a doublet for the two equivalent fluorine atoms of the -CHF₂ group, split by the adjacent proton.
-
¹³C NMR: The carbon of the -CHF₂ group would appear as a triplet due to C-F coupling. The aromatic carbons would show characteristic shifts, with those bonded to fluorine or the nitro group exhibiting significant downfield shifts and C-F coupling patterns.
-
IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹), C-F stretching vibrations (~1100-1300 cm⁻¹), and C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 191.11. Common fragmentation patterns would involve the loss of the nitro group (-NO₂) and subsequent rearrangements of the fluorinated aromatic cation.
Strategic Importance in Medicinal Chemistry
The utility of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene stems from the synergistic interplay of its functional groups, each contributing a distinct advantage in the design of bioactive molecules.[11][12]
The Difluoromethyl Group as a Bioisostere
The difluoromethyl (-CHF₂) group is a modern tool in medicinal chemistry, often used as a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups.[1] Unlike the -OH group, the -CHF₂ group is non-ionizable and more lipophilic. This substitution can lead to:
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, making the -CHF₂ group resistant to oxidative metabolism that would readily degrade a hydroxyl or methyl group.[11]
-
Enhanced Lipophilicity and Permeability: Increased lipophilicity can improve a drug's ability to cross cellular membranes, potentially increasing bioavailability and penetration of the blood-brain barrier.[12]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CHF₂ group can lower the pKa of nearby basic functional groups, altering the ionization state of a molecule at physiological pH.
-
Hydrogen Bond Donor: The proton on the difluoromethyl group is weakly acidic and can act as a hydrogen bond donor, potentially forming unique interactions with biological targets.[2]
A Platform for Nucleophilic Aromatic Substitution (SNAr)
The primary reactivity of this molecule is governed by the nitro and fluoro groups. The nitro group at the 2-position exerts a powerful electron-withdrawing effect through both induction and resonance. This effect strongly depletes electron density from the aromatic ring, particularly at the ortho and para positions. Consequently, the carbon atom attached to the fluorine (C-1) becomes highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom, being a moderately good leaving group, is readily displaced in an SNAr reaction. This makes the compound an excellent scaffold for introducing a wide array of nucleophilic functionalities.[1][13]
Synthesis and Key Chemical Transformations
Plausible Synthetic Route
Hypothetical Protocol: Nitration of 1-(difluoromethyl)-4-fluorobenzene
-
Reaction Setup: To a stirred solution of concentrated sulfuric acid (H₂SO₄, 2.0 eq.) cooled to 0°C in a round-bottom flask equipped with a dropping funnel, add 1-(difluoromethyl)-4-fluorobenzene (1.0 eq.).
-
Reagent Addition: Add a mixture of concentrated sulfuric acid (1.0 eq.) and fuming nitric acid (HNO₃, 1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.
-
Causality: The mixture of H₂SO₄ and HNO₃ generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side product formation.[14]
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. The product will precipitate or form an organic layer.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize residual acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation to yield 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene.
Key Chemical Transformations
This building block offers two primary pathways for synthetic elaboration: substitution of the fluorine atom and reduction of the nitro group.
Protocol: Nucleophilic Aromatic Substitution with a Generic Amine (R₂NH)
-
Reaction Setup: In a sealed vial, dissolve 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine nucleophile (R₂NH, 1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Causality: The polar aprotic solvent helps to solvate the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism. The base is required to deprotonate the amine nucleophile or to scavenge the HF byproduct, driving the reaction to completion.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-120°C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting substituted product can be purified by flash column chromatography.
Protocol: Reduction of the Nitro Group to an Aniline
-
Reaction Setup: Dissolve 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (1.0 eq.) in a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.
-
Causality: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to anilines. It is effective and tolerates many other functional groups. Alternative methods include catalytic hydrogenation (H₂ over Pd/C) or using iron powder in acetic acid.[15]
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (around 70-80°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. This will precipitate tin salts. Filter the mixture through a pad of celite, washing with the reaction solvent. The filtrate contains the desired aniline. Extract, dry the organic layer, and concentrate to obtain the crude product, which can be purified by chromatography if necessary.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. The toxicological properties of this specific compound have not been thoroughly investigated, so it should be handled with care.[3]
Hazard Summary
Based on available safety data sheets (SDS) for this and structurally related compounds, the following hazards should be considered.[3][16][17][18]
| Hazard Type | Precaution / First Aid Measure |
| Inhalation | May cause respiratory irritation. Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | May be harmful in contact with skin and cause irritation. Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3][17] |
| Eye Contact | May cause serious eye irritation. Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[3][17] |
| Ingestion | May be harmful if swallowed. Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[3][17] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Combustion may produce hazardous gases (CO₂, NOx, HF).[3] |
Laboratory Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[3]
-
Ventilation: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste. Do not let the product enter drains.[3]
-
Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Contaminated packaging should be treated as unused product.[3]
Storage
Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C.[5][10] This prevents potential degradation from moisture or atmospheric contaminants.
Conclusion and Future Outlook
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is a high-value building block for chemical synthesis, particularly in the realm of drug discovery. Its unique trifunctional nature provides a robust platform for creating complex molecular architectures. The difluoromethyl group offers a proven strategy for enhancing the pharmacokinetic properties of lead compounds, while the reactive nitro-fluoro-aromatic system allows for versatile and predictable chemical modifications. As the demand for more sophisticated and effective pharmaceuticals grows, the strategic application of such fluorinated intermediates will undoubtedly continue to expand, enabling the development of next-generation therapeutics.[11][15]
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Alichem. (n.d.). 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene, 95%. Alichem. Link
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Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Sigma-Aldrich. Link
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Sigma-Aldrich. (n.d.). 1-(DIFLUOROMETHYL)-2-FLUORO-4-NITROBENZENE. Sigma-Aldrich. Link
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MedChemExpress. (n.d.). 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene. MedChemExpress. Link
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Guidechem. (n.d.). 4-Fluoro-2-methyl-1-nitrobenzene (CAS No. 446-33-3) SDS. Guidechem. Link
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Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents. Link
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(No author). (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprints.org. Link
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Sigma-Aldrich. (n.d.). 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene. Sigma-Aldrich. Link
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